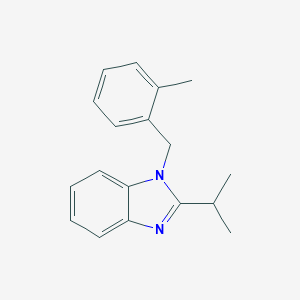
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as CCT251545 and has been studied for its mechanism of action and potential therapeutic benefits. In
Wirkmechanismus
The mechanism of action of 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. This protein kinase is involved in the DNA damage response pathway, which is essential for the repair of damaged DNA in cells. By inhibiting ATR, this compound prevents cancer cells from repairing their DNA, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has selective toxicity towards cancer cells, while sparing normal cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the effects of radiation therapy and chemotherapy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in lab experiments is its high selectivity towards cancer cells. This allows for more accurate and reliable results in cancer research. However, one limitation of using this compound is its potential toxicity towards normal cells, which can make it difficult to determine the optimal dosage for therapeutic use.
Zukünftige Richtungen
There are several future directions for the use of 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in scientific research. One direction is the development of more selective and less toxic derivatives of this compound for use in cancer treatment. Another direction is the exploration of the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, this compound can be studied for its potential use in treating other diseases, such as viral infections and genetic disorders.
Conclusion
In conclusion, 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound with potential applications in scientific research. Its selective toxicity towards cancer cells and inhibition of the DNA damage response pathway make it a promising candidate for cancer treatment. Further research is needed to explore the full potential of this compound in scientific research and therapeutic applications.
Synthesemethoden
The synthesis of 6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of trifluoromethyl ketone and ammonium acetate. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been optimized for high yield and purity, making it a reliable source for scientific research.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been studied for its potential therapeutic effects in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the DNA damage response pathway. This compound has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy. Additionally, this compound has been studied for its potential use in treating viral infections, such as hepatitis B and C.
Eigenschaften
Produktname |
6-(4-chlorophenyl)-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
|---|---|
Molekularformel |
C17H13ClF3N3O3 |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-4-hydroxy-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H13ClF3N3O3/c18-11-5-3-9(4-6-11)13-12(14(25)10-2-1-7-22-8-10)16(27,17(19,20)21)24-15(26)23-13/h1-8,12-13,27H,(H2,23,24,26) |
InChI-Schlüssel |
BPVKQRQJQSDSDR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)


![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoic acid](/img/structure/B256710.png)
![3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B256712.png)
